Irsenontrine - 1429509-82-9

Irsenontrine

Catalog Number: EVT-3458767
CAS Number: 1429509-82-9
Molecular Formula: C22H22N4O3
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Irsenontrine, also known as E2027, is a selective and orally active inhibitor of phosphodiesterase 9 (PDE9). This compound has garnered attention for its potential therapeutic applications in neurological disorders, particularly in the treatment of conditions such as Alzheimer's disease and other neurodegenerative diseases. Irsenontrine's mechanism involves the modulation of cyclic guanosine monophosphate (cGMP) levels, which plays a crucial role in neuronal signaling and function .

Source and Classification

Irsenontrine is classified as a phosphodiesterase inhibitor, specifically targeting PDE9. This enzyme is involved in the breakdown of cGMP, and its inhibition can lead to increased levels of this important signaling molecule within neurons. The compound is primarily sourced from synthetic methods typical for phosphodiesterase inhibitors .

Synthesis Analysis

Methods

The synthesis of Irsenontrine involves several key steps that are characteristic of creating phosphodiesterase inhibitors. The process typically includes:

  1. Preparation of Precursors: Initial chemical precursors are synthesized or purchased.
  2. Formation of Key Intermediates: These intermediates undergo various chemical reactions to form the core structure of Irsenontrine.
  3. Final Assembly: The final compound is assembled through a series of coupling reactions, purification steps, and crystallization processes.

Technical Details

The synthesis may employ techniques such as:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Chromatography: For purification of intermediates and final products.
  • Spectroscopic Methods: To confirm the identity and purity of synthesized compounds.
Molecular Structure Analysis

Structure

Irsenontrine has a complex molecular structure that can be represented by its chemical formula C12H15N5O3C_{12}H_{15}N_5O_3. The structural representation includes multiple functional groups that contribute to its pharmacological activity.

Data

Key data points regarding its molecular structure include:

  • Molecular Weight: Approximately 273.28 g/mol.
  • CAS Number: 1429509-82-9, which uniquely identifies this chemical substance.
Chemical Reactions Analysis

Reactions

Irsenontrine undergoes various chemical reactions during its synthesis and when interacting with biological systems. Notable reactions include:

  • Hydrolysis: In aqueous environments, leading to the formation of cGMP.
  • Enzymatic Reactions: Interactions with PDE9 may result in conformational changes affecting enzyme activity.

Technical Details

The reactivity profile of Irsenontrine is influenced by its functional groups, which can participate in nucleophilic substitutions or electrophilic additions under specific conditions.

Mechanism of Action

Process

Irsenontrine exerts its effects primarily through the inhibition of phosphodiesterase 9. This inhibition leads to increased levels of cGMP within neurons, which has been shown to enhance synaptic plasticity and improve cognitive functions.

Data

Research indicates that elevated cGMP levels can lead to:

  • Improved neuronal survival.
  • Enhanced neurotransmitter release.
  • Modulation of intracellular signaling pathways related to memory and learning.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; solubility can be enhanced using co-solvents during preparation.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to moisture.
  • pH Sensitivity: May exhibit changes in solubility or stability at extreme pH levels.

Relevant analyses include spectroscopic evaluations (NMR, IR) that confirm the structural integrity and purity of Irsenontrine.

Applications

Irsenontrine is primarily utilized in scientific research focusing on neurological diseases. Its applications include:

  • Investigating its potential as a therapeutic agent for Alzheimer's disease.
  • Exploring its role in enhancing cognitive functions through modulation of cGMP pathways.
  • Evaluating its safety and efficacy in clinical trials aimed at treating various neurodegenerative disorders .
Neuropharmacological Mechanisms of Irsenontrine in Neurological Disorders

Phosphodiesterase 9 (PDE9) Inhibition as a Therapeutic Target for Synaptic Plasticity

Irsenontrine (E2027) is a novel, highly selective PDE9 inhibitor that exhibits >1,800-fold selectivity over other phosphodiesterase isoforms [1] [2]. This specificity is critical because PDE9 has the highest affinity for cyclic guanosine monophosphate (cGMP) among PDE families and is enriched in brain regions governing cognition, including the hippocampus, cortex, and basal ganglia [8] [9]. By inhibiting cGMP hydrolysis, irsenontrine amplifies the NO/cGMP/PKG pathway, which is downregulated in Alzheimer’s disease (AD) and dementia with Lewy bodies (DLB) [2].

Synaptic plasticity enhancements under irsenontrine treatment occur via two primary mechanisms:

  • Long-Term Potentiation (LTP) Enhancement: Elevated cGMP activates protein kinase G (PKG), promoting synaptic vesicle recycling and AMPA receptor trafficking to neuronal membranes [8].
  • Dendritic Spine Modulation: In APP transgenic mice (Tg2576 model), irsenontrine increases hippocampal dendritic spine density, reversing structural deficits associated with amyloid pathology [2] [9].

Table 1: Selectivity Profile of Irsenontrine

PDE IsoformInhibition IC₅₀Selectivity Ratio vs. PDE9
PDE93.2 nM1x
PDE1>5,800 nM>1,800x
PDE5>5,700 nM>1,780x
PDE10>6,000 nM>1,875x

Data derived from in vitro enzymatic assays [2].

Cyclic GMP (cGMP) Elevation and Neuronal Signaling Modulation

Irsenontrine administration significantly increases cGMP concentrations in cerebrospinal fluid (CSF) and the hippocampus of naïve rats, with dose-dependent correlations observed between cGMP elevation and cognitive improvement [2] [8]. The compound reverses cGMP deficits induced by Nω-nitro-l-arginine methyl ester hydrochloride (l-NAME), a nitric oxide synthase inhibitor that models impaired NO/cGMP signaling [2].

Key downstream effects of cGMP elevation include:

  • CREB Phosphorylation: cGMP-dependent PKG phosphorylates cAMP response element-binding protein (CREB), triggering transcription of neuroprotective genes like BDNF (brain-derived neurotrophic factor) [8] [10].
  • Mitochondrial Protection: Enhanced PKG signaling reduces reactive oxygen species (ROS) generation and stabilizes mitochondrial membrane potential, countering excitotoxicity [7] [9].
  • Anti-inflammatory Effects: cGMP suppresses NF-κB and TNF-α release from microglia, mitigating neuroinflammation in neurodegenerative models [8].

GluA1 Phosphorylation Pathways and Episodic Memory Enhancement

Irsenontrine induces phosphorylation of the AMPA receptor subunit GluA1 at serine 845 (Ser845) via cGMP/PKG signaling [1] [2]. This post-translational modification enhances AMPA receptor membrane insertion and conductance, facilitating synaptic strength and LTP [3] [7].

In behavioral studies:

  • Novel Object Recognition (NOR): Irsenontrine-treated rats exhibit significantly increased discrimination indices, indicating improved episodic recognition memory [2].
  • Morris Water Maze: Spatial memory is enhanced in scopolamine-induced impairment models, with effects comparable to donepezil [2] [5].
  • l-NAME Model Rescue: Irsenontrine restores NOR deficits caused by cGMP pathway suppression, confirming GluA1 phosphorylation as a mechanistic endpoint [2].

Table 2: Effects of Irsenontrine on Memory Tasks

Behavioral TestModelImprovement vs. ControlProposed Mechanism
Novel Object RecognitionNaïve rats+45% discrimination indexGluA1 phosphorylation ↑
Novel Object Recognitionl-NAME-treated ratsRescue to baselinecGMP/PKG pathway restoration
Social RecognitionTg2576 mice+60% interaction timeDendritic spine density ↑

Data compiled from rodent studies [2] [9].

Cross-Talk Between PDE9 Inhibition and Neurotransmitter Systems

Irsenontrine modulates neurotransmission beyond cGMP signaling through receptor crosstalk:

  • Glutamate-GABA Shunting: Elevated cGMP potentiates glutamate binding to GABAₐ receptors at the α⁺/β⁻ subunit interface, enhancing inhibitory tone despite glutamate’s canonical excitatory role [4] [7]. This "excitatory-inhibitory balance" stabilizes neuronal circuits during plasticity [4].
  • Dopaminergic Interactions: cGMP-dependent kinase suppresses dopamine reuptake in the ventral striatum via dopamine transporter (DAT) regulation. This amplifies dopaminergic signaling in reward pathways, potentially benefiting motivational aspects of cognition [6] [8].
  • Glycine Co-Agonism: cGMP synergizes with glycine to potentiate NMDA receptors, further promoting synaptic plasticity and calcium-dependent neuroprotective gene expression [4] [7].

Notably, neurotransmitter crosstalk enables multitarget effects from a single mechanistic intervention (PDE9 inhibition), positioning irsenontrine as a promising candidate for disorders with imbalanced excitation-inhibition ratios, such as AD and DLB [4] [6].

Properties

CAS Number

1429509-82-9

Product Name

Irsenontrine

IUPAC Name

7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-oxolan-3-yl]-5H-pyrazolo[4,3-c]quinolin-4-one

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C22H22N4O3/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27)/t15-/m0/s1

InChI Key

CKJDCNZBABIEBZ-HNNXBMFYSA-N

SMILES

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC

Canonical SMILES

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC

Isomeric SMILES

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@H]5CCOC5)C(=O)N3)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.